molecular formula C9H19NO B13161469 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol

Katalognummer: B13161469
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: OCDUUEPVZDTULW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol is a chemical compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and a butanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol typically involves the reaction of cyclopropyl derivatives with aminomethyl and butanol groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways may vary depending on the context of its use, such as in therapeutic applications or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

  • 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol
  • [1-(Aminomethyl)cyclopropyl]methanol

Comparison: Compared to similar compounds, 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol is unique due to its specific structural features, such as the presence of a butanol moiety. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

1-[1-(aminomethyl)cyclopropyl]-3-methylbutan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(2)5-8(11)9(6-10)3-4-9/h7-8,11H,3-6,10H2,1-2H3

InChI-Schlüssel

OCDUUEPVZDTULW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1(CC1)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.